Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

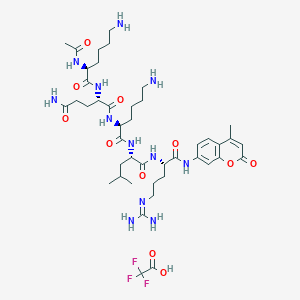

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is a peptide compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a fluorogenic substrate for cathepsin S, a lysosomal cysteine protease with important roles in MHC Class II antigen presentation and nociception .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

化学反応の分析

Types of Reactions

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

科学的研究の応用

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study protease activity.

Biology: Helps in understanding the role of cathepsin S in antigen presentation and nociception.

Medicine: Potential therapeutic applications in diseases where cathepsin S is implicated, such as cancer and autoimmune disorders.

Industry: Utilized in the development of diagnostic assays and therapeutic agents

作用機序

The mechanism of action of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA involves its cleavage by cathepsin S. The peptide is designed to be a specific substrate for this protease, and upon cleavage, it releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be measured to quantify the activity of cathepsin S. The molecular targets and pathways involved include the lysosomal degradation pathway and MHC Class II antigen presentation .

類似化合物との比較

Similar Compounds

- Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH2

- N-Acetyl-30-L-asparagine-32-L-tyrosinamide-8-32-calcitonin (salmon)

Uniqueness

Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is unique due to its specific design as a fluorogenic substrate for cathepsin S. This specificity allows for precise measurement of cathepsin S activity, which is crucial in various biological and medical research applications. Other similar compounds may not offer the same level of specificity or may be designed for different proteases .

生物活性

Ac-Lys-Gln-Lys-Leu-Arg-AMC trifluoroacetate salt (Ac-KQKLR-AMC) is a fluorogenic substrate widely used in biochemical research, particularly in the study of proteases. This compound has garnered attention for its role as a substrate for cathepsin S, a lysosomal cysteine protease involved in various biological processes, including antigen presentation and extracellular matrix remodeling.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₆N₁₂O₉ |

| Molecular Weight | N/A |

| Purity | >95% |

| CAS Number | 1135686-31-5 |

| Storage Conditions | -20°C, protected from light and moisture |

| Solubility | N/A |

Ac-KQKLR-AMC acts as a substrate for cathepsin S by undergoing proteolytic cleavage, resulting in the release of a fluorescent moiety. This property allows researchers to monitor protease activity in real-time, making it invaluable for high-throughput screening assays.

Cathepsin S Role

Cathepsin S is crucial for:

- MHC Class II antigen presentation : It processes antigens for presentation on major histocompatibility complex molecules.

- Extracellular matrix remodeling : It cleaves various matrix proteins such as laminin and fibronectin, influencing cellular interactions and tissue remodeling.

Research Findings

Recent studies have highlighted the biological significance of Ac-KQKLR-AMC in various contexts:

- Protease Activity Assays : Ac-KQKLR-AMC has been utilized to assess cathepsin S activity in cellular environments. For instance, a study demonstrated that the substrate could effectively measure the enzyme's activity under different physiological conditions, providing insights into its regulatory mechanisms .

- Therapeutic Implications : The ability of cathepsin S to modulate immune responses has led to investigations into inhibitors of this protease as potential therapeutic agents for autoimmune diseases and cancer. By using Ac-KQKLR-AMC, researchers can screen for effective inhibitors that could modulate cathepsin S activity .

- Fluorogenic Probes Development : The compound's structure has inspired the design of new fluorogenic probes aimed at other proteases, expanding its utility beyond cathepsin S. This versatility is crucial for developing targeted therapies and diagnostic tools in various diseases .

Case Study 1: Inhibition of Cathepsin S

In a controlled experiment, researchers used Ac-KQKLR-AMC to evaluate the inhibitory effects of several compounds on cathepsin S activity. The results indicated that certain small molecules significantly reduced fluorescence intensity, demonstrating effective inhibition .

Case Study 2: Role in Cancer Research

Another study explored the role of cathepsin S in breast cancer progression. Using Ac-KQKLR-AMC as a substrate, researchers found that elevated levels of cathepsin S correlated with aggressive tumor phenotypes. This finding suggests potential therapeutic targets within this pathway .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7)/t28-,29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFFPYWSABBGE-SQLDAFDYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67F3N12O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。